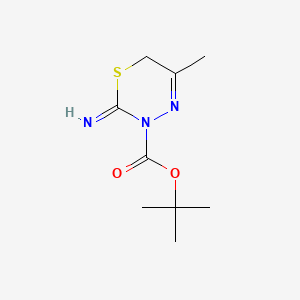![molecular formula C6H11NO3 B14042575 Methyl 2-[(oxetan-3-yl)amino]acetate](/img/structure/B14042575.png)
Methyl 2-[(oxetan-3-yl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(oxetan-3-yl)amino]acetate: is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(oxetan-3-yl)amino]acetate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate . The starting material, oxetan-3-one, undergoes a Horner–Wadsworth–Emmons reaction with methyl-2-(dimethoxyphosphoryl)acetate to yield methyl (oxetan-3-ylidene)acetate . This intermediate is then treated with various amines to produce the target compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(oxetan-3-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxetane ring or the amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.
Scientific Research Applications
Methyl 2-[(oxetan-3-yl)amino]acetate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the production of materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-[(oxetan-3-yl)amino]acetate involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
- Methyl 2-amino-2-(oxetan-3-yl)acetate
- Methyl 2-(oxetan-3-yl)-2-[(2,2,2-trifluoroethyl)amino]acetate
Comparison: Methyl 2-[(oxetan-3-yl)amino]acetate is unique due to its specific substitution pattern on the oxetane ring. This structural feature can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different pharmacological properties or chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl 2-(oxetan-3-ylamino)acetate |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)2-7-5-3-10-4-5/h5,7H,2-4H2,1H3 |
InChI Key |
NQTGJWYGDSNYRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1COC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


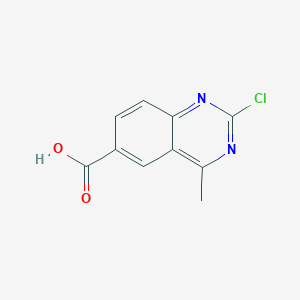

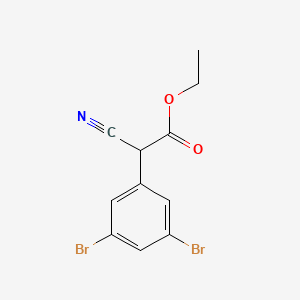

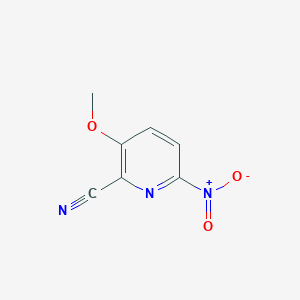
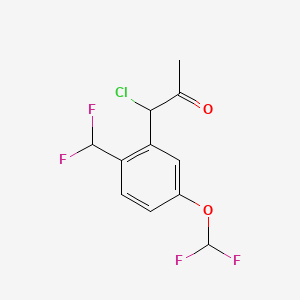
![methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B14042545.png)
